molecular formula C6H10O4 B14405135 Ethyl (oxiran-2-yl)methyl carbonate CAS No. 83327-14-4

Ethyl (oxiran-2-yl)methyl carbonate

Cat. No.: B14405135
CAS No.: 83327-14-4
M. Wt: 146.14 g/mol
InChI Key: NJQGETKKWAMCDS-UHFFFAOYSA-N
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Description

Ethyl (oxiran-2-yl)methyl carbonate is an organic compound characterized by the presence of an oxirane (epoxide) ring and a carbonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (oxiran-2-yl)methyl carbonate typically involves the reaction of ethylene carbonate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (oxiran-2-yl)methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (oxiran-2-yl)methyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (oxiran-2-yl)methyl carbonate involves the reactivity of the oxirane ring and the carbonate ester group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The carbonate ester group can be hydrolyzed or reduced, resulting in the formation of alcohols and other derivatives. These reactions are facilitated by the presence of specific molecular targets and pathways, such as enzymes and catalytic sites .

Comparison with Similar Compounds

Ethyl (oxiran-2-yl)methyl carbonate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the combination of the oxirane ring and the carbonate ester group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

83327-14-4

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl oxiran-2-ylmethyl carbonate

InChI

InChI=1S/C6H10O4/c1-2-8-6(7)10-4-5-3-9-5/h5H,2-4H2,1H3

InChI Key

NJQGETKKWAMCDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC1CO1

Origin of Product

United States

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